molecular formula C16H11Cl2N3O2 B5213144 N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No. B5213144
M. Wt: 348.2 g/mol
InChI Key: DZCBZOXBHIESAW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of DPA is not fully understood. However, it has been proposed that DPA may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, such as DNA and RNA. This inhibition may lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DPA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DPA can inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. DPA has also been shown to exhibit antifungal and antibacterial activities by disrupting the cell membrane of fungi and bacteria. In addition, DPA has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, DPA exhibits low toxicity in vitro, allowing for safe handling and experimentation. However, DPA also has limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments that specifically target its activity. In addition, DPA exhibits low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research of DPA. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of DPA and to optimize its therapeutic potential. In material science, DPA can be used as a building block for the synthesis of novel functional materials with unique properties. In environmental science, DPA can be further explored as a fluorescent probe for the detection of heavy metal ions in water. Overall, the continued research of DPA has the potential to lead to the development of new therapeutic agents, materials, and environmental monitoring tools.

Synthesis Methods

DPA can be synthesized through various methods, including the reaction of 3,5-dichloroaniline with 5-phenyl-1,2,4-oxadiazol-3-ylacetic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction can be carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DPA has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, DPA has been used as a building block for the synthesis of various functional materials, including luminescent materials and liquid crystals. In environmental science, DPA has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-11-6-12(18)8-13(7-11)19-15(22)9-14-20-16(23-21-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCBZOXBHIESAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

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